Ancisheynine

Catalog No.
S654280
CAS No.
M.F
C26H28NO4+
M. Wt
418.5 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ancisheynine

Product Name

Ancisheynine

IUPAC Name

2-(4,5-dimethoxy-7-methylnaphthalen-1-yl)-6,8-dimethoxy-1,3-dimethylisoquinolin-2-ium

Molecular Formula

C26H28NO4+

Molecular Weight

418.5 g/mol

InChI

InChI=1S/C26H28NO4/c1-15-10-20-21(8-9-22(29-5)26(20)23(11-15)30-6)27-16(2)12-18-13-19(28-4)14-24(31-7)25(18)17(27)3/h8-14H,1-7H3/q+1

InChI Key

DODBJQAXPJPFKT-UHFFFAOYSA-N

Synonyms

ancisheynine

Canonical SMILES

CC1=CC2=C(C=CC(=C2C(=C1)OC)OC)[N+]3=C(C4=C(C=C(C=C4C=C3C)OC)OC)C

Ancisheynine is a natural product found in Ancistrocladus heyneanus and Ancistrocladus congolensis with data available.

Ancisheynine is a unique alkaloid classified as the first N,C-coupled naphthylisoquinoline alkaloid, derived from the plant Ancistrocladus heyneanus. This compound features a distinctive structural framework that includes a naphthalene moiety linked to an isoquinoline structure, which contributes to its biological activity and potential therapeutic applications. The synthesis of ancisheynine has been a significant focus of research due to its complex stereochemistry and the potential implications in medicinal chemistry .

. The primary method for its synthesis is the condensation of a monocyclic diketone or a benzopyrylium salt with an aminonaphthalene. This reaction pathway allows for the formation of the N,C-coupled structure characteristic of ancisheynine. Additionally, the compound exhibits a rotationally hindered axis, which leads to the resolution of its two atropo-enantiomers using high-performance liquid chromatography on chiral phases .

Ancisheynine has demonstrated notable biological activities, particularly in antimicrobial and cytotoxic assays. Research indicates that this compound exhibits significant leishmanicidal properties, suggesting its potential as a therapeutic agent against leishmaniasis. Its mechanism of action may involve interactions with cellular pathways that are crucial for pathogen survival, although specific molecular targets remain to be fully elucidated . Furthermore, studies have indicated that ancisheynine can influence enzyme activity related to carbohydrate metabolism, highlighting its multifaceted biological effects .

The synthesis of ancisheynine has been achieved through various methodologies:

  • Total Synthesis: The initial synthesis involved the condensation reaction between specific diketones and aminonaphthalenes, leading to the formation of the desired alkaloid.
  • Chiral Resolution: The enantiomers of ancisheynine were separated using high-performance liquid chromatography coupled with circular dichroism spectroscopy, allowing for detailed stereochemical analysis .
  • Catalytic Methods: Recent advancements have introduced asymmetric catalytic techniques that enhance yield and selectivity in synthesizing similar compounds derived from naphthylisoquinoline frameworks .

Ancisheynine's applications are primarily rooted in its biological activity. Potential uses include:

  • Pharmaceutical Development: Due to its antimicrobial properties, ancisheynine is being investigated for development into new treatments for infectious diseases.
  • Research Tool: Its unique structural characteristics make it a valuable compound for studying the mechanisms of action in isoquinoline alkaloids and their derivatives.

Interaction studies involving ancisheynine have primarily focused on its biological effects against various pathogens. It has shown promising results in inhibiting the growth of Leishmania species, indicating potential as an antiprotozoal agent. Further research is required to explore its interactions with specific cellular targets and pathways to understand its full therapeutic potential .

Ancisheynine shares structural similarities with several other alkaloids but is distinguished by its unique N,C-coupling and specific stereochemistry. Here are some similar compounds:

Compound NameStructural FeaturesBiological Activity
Ancistrocladinium AN,C-coupled naphthylisoquinolineAntimicrobial properties
Ancistrocladinium BN,C-coupled naphthylisoquinolineAntiprotozoal activity
BerberineIsoquinoline structureAntimicrobial and anti-inflammatory
PapaverineIsoquinoline structureAntispasmodic effects

Uniqueness of Ancisheynine:

  • Ancisheynine is notable for being the first identified N,C-coupled naphthylisoquinoline alkaloid, setting it apart from other isoquinoline derivatives like berberine and papaverine, which do not possess the same coupling configuration or stereochemical complexity.
  • Its specific biological activities against Leishmania species further highlight its unique therapeutic potential compared to structurally related compounds.

Synthetic Challenges in Nitrogen,Carbon-Coupled Alkaloid Construction

The synthesis of ancisheynine presents unique challenges that distinguish it from conventional alkaloid syntheses. As the first nitrogen,carbon-coupled naphthylisoquinoline alkaloid, ancisheynine requires specialized methodologies to address its unprecedented structural features [1] [2].

ChallengeDescriptionDifficulty Level
Nitrogen,Carbon-Coupled bond formationFirst of its kind requiring specialized methodologyHigh
Axial chiralityRotationally hindered axis requiring stereochemical controlHigh
Steric hindranceBulky substituents on both aromatic ringsModerate
Heteroatom couplingNitrogen-carbon linkage unprecedented in alkaloidsHigh
RegioselectivityControl of coupling position on naphthalene ringModerate
StereoselectivityFormation of correct atropisomerHigh

The primary synthetic challenge lies in the construction of the novel nitrogen,carbon biaryl axis, which exhibits restricted rotation and thus creates atropisomerism [1] [3]. This structural feature requires careful consideration of both the coupling methodology and stereochemical control mechanisms. The steric congestion around the biaryl axis poses additional challenges for conventional cross-coupling reactions, necessitating the development of specialized approaches [4] [5].

First Total Synthesis Approaches

Condensation of Monocyclic Diketones with Aminonaphthalene

The pioneering total synthesis of ancisheynine was achieved through a direct condensation approach utilizing monocyclic diketones and aminonaphthalene derivatives [1] [2]. This methodology represents the first successful construction of the nitrogen,carbon-coupled naphthylisoquinoline framework.

MethodDescriptionKey FeatureOutcome
Monocyclic diketone condensationCondensation with aminonaphthaleneDirect couplingSuccessful
Amino-naphthalene preparationBuilding block synthesisStandard methodsSuccessful
Cyclization conditionsFormation of isoquinoline ringAcid catalysisVariable yields
Purification methodsSeparation of productsChromatographySuccessful

The condensation reaction proceeds through nucleophilic attack of the aminonaphthalene on the activated diketone, followed by cyclization to form the isoquinoline ring system [6] [7]. This approach provides a direct route to the target structure but requires careful optimization of reaction conditions to achieve acceptable yields and selectivity [1].

Benzopyrylium Salt-Based Synthetic Routes

An alternative approach to ancisheynine synthesis involves the use of benzopyrylium salts as key intermediates [1] [8] [9]. This methodology offers several advantages over the direct diketone condensation route.

Benzopyrylium salts serve as activated electrophiles that readily undergo nucleophilic attack by aminonaphthalene derivatives [10] [11]. The synthesis of benzopyrylium salts can be achieved through various methods, including the condensation of reactive phenols with unsaturated aldehydes or ketones in the presence of strong acids and oxidizing agents [10] [8].

The benzopyrylium salt approach provides improved yields compared to direct diketone condensation and offers greater flexibility in introducing substituents at various positions of the final product [9] [11]. Additionally, the benzopyrylium intermediate can be isolated and characterized, allowing for better control of the subsequent coupling reaction [10].

Advanced Synthetic Strategies

Buchwald-Hartwig Amination Protocols

The Buchwald-Hartwig amination has emerged as a powerful tool for constructing nitrogen,carbon bonds in naphthylisoquinoline alkaloid synthesis [3] [12] [13]. This palladium-catalyzed cross-coupling reaction enables the formation of aryl-nitrogen bonds with high efficiency and broad substrate scope [14] [15] [16].

StrategyDescriptionTypical YieldNotes
Buchwald-Hartwig aminationPalladium-catalyzed Carbon-Nitrogen bond formation90-95%Key step in modern approaches
Suzuki-Miyaura couplingCarbon-Carbon bond formation85-90%Alternative coupling strategy
Ullmann condensationCarbon-Nitrogen coupling alternative60-70%Traditional method
Oxidative couplingDirect aryl-aryl coupling70-75%One-step approach

The Buchwald-Hartwig protocol involves the palladium-catalyzed coupling of aryl halides with amines in the presence of a base [14] [13]. Key steps in the mechanism include oxidative addition of palladium to the aryl halide, coordination of the amine, and reductive elimination to form the carbon-nitrogen bond [15]. The reaction is highly versatile, accommodating various aryl halides and amine substrates [16].

For ancisheynine synthesis, the Buchwald-Hartwig amination provides a convergent approach by coupling pre-formed naphthalene and isoquinoline building blocks [3] [12]. This strategy allows for greater synthetic flexibility and enables the preparation of structural analogs for structure-activity relationship studies [3].

Bischler-Napieralski Cyclization Applications

The Bischler-Napieralski reaction serves as a crucial cyclization method for constructing the isoquinoline framework in naphthylisoquinoline alkaloids [17] [18] [19]. This intramolecular electrophilic aromatic substitution enables the formation of dihydroisoquinoline intermediates that can be subsequently oxidized to the fully aromatic isoquinoline system [17] [20].

The reaction proceeds through activation of the amide carbonyl with a dehydrating agent such as phosphoryl chloride, followed by intramolecular cyclization via electrophilic aromatic substitution [17] [18]. The mechanism involves formation of either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on reaction conditions [17] [19].

In ancisheynine synthesis, the Bischler-Napieralski cyclization offers several advantages, including high regioselectivity for the desired isoquinoline regioisomer and compatibility with various substituent patterns [18] [21]. The reaction typically proceeds under mild acidic conditions and provides good to excellent yields when properly optimized [17] [20].

Stereoselective Synthesis Pathways

Control of Axial Chirality

The stereoselective synthesis of ancisheynine requires precise control of axial chirality around the nitrogen,carbon biaryl axis [1] [22] [23]. This stereochemical challenge is complicated by the restricted rotation around the biaryl bond, which creates configurationally stable atropisomers [24] [25].

Several strategies have been developed for controlling axial chirality in naphthylisoquinoline alkaloids. Internal asymmetric induction utilizes existing stereogenic elements in the substrate to direct the formation of the desired atropisomer [5] [22]. Chiral auxiliary approaches involve the temporary attachment of chiral directing groups that influence the stereochemical outcome of the coupling reaction [22] [23].

External asymmetric induction employs chiral catalysts or reagents to achieve stereoselective biaryl bond formation [5] [23]. Recent advances in asymmetric cross-coupling reactions have enabled the direct synthesis of axially chiral compounds with high enantioselectivity [23] [26].

Resolution Techniques for Atropo-enantiomers

The resolution of ancisheynine atropo-enantiomers represents a crucial aspect of accessing enantiopure material for biological evaluation [1] [24] [27]. High-performance liquid chromatography on chiral stationary phases has proven to be the most effective method for separating the two atropisomers [1] [24].

MethodApproachSelectivity/OutcomeStatus
High-performance liquid chromatography resolutionChiral stationary phase99% enantiomeric excess after resolutionPost-synthetic separation
Liquid chromatography-circular dichroism couplingOnline chiroptical detectionComplete characterizationAnalytical method
Quantum chemical circular dichroism calculationsTheoretical assignmentAbsolute configurationComputational tool
Dynamic kinetic resolutionIn-situ racemization/resolutionNot yet achievedFuture target
Asymmetric synthesisDirect stereoselective synthesisUnder developmentUltimate goal

The resolution of ancisheynine was successfully achieved using chiral high-performance liquid chromatography with liquid chromatography-circular dichroism coupling for online detection [1] [24]. This approach enables both separation and characterization of the individual atropisomers. The assignment of absolute configurations was accomplished through quantum chemical circular dichroism calculations, providing a reliable method for determining the stereochemical identity of each enantiomer [1].

Advanced resolution techniques continue to be developed, including the use of specialized chiral stationary phases based on cyclodextrins, cellulose derivatives, and other chiral selectors [24] [27] [28]. These methods offer improved resolution factors and shorter analysis times, facilitating both analytical and preparative-scale separations [28] [29].

The development of dynamic kinetic resolution approaches represents a future direction for obtaining enantiopure ancisheynine [25]. This strategy would involve the in-situ racemization of the substrate coupled with kinetic resolution, potentially providing higher efficiency than classical resolution methods [25] [30].

XLogP3

6.2

Dates

Last modified: 07-20-2023

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